4-Amino-5-methylamino-2',7'-difluorescein
Overview
Description
4-Amino-5-methylamino-2’,7’-difluorescein, also known as DAF-FM, is a reagent used to detect and quantify low concentrations of nitric oxide (NO). It is essentially nonfluorescent until it reacts with NO to form a fluorescent benzotriazole .
Synthesis Analysis
DAF-FM is a lyophilized product that should be dissolved using DMSO and then added to an aqueous buffer to create a working solution . It is cell permeant and passively diffuses across cellular membranes. Once inside the cell, it is converted to a cell-impermeant form .Molecular Structure Analysis
The empirical formula of DAF-FM is C21H14F2N2O5 and it has a molecular weight of 412.34 .Chemical Reactions Analysis
DAF-FM is nonfluorescent until it reacts with NO to form a fluorescent benzotriazole . The fluorescence can be detected by any instrument that can detect fluorescein, including flow cytometers, microscopes, fluorescent microplate readers, and fluorometers .Physical And Chemical Properties Analysis
The fluorescence quantum yield of DAF-FM is approximately 0.005, but increases about 160-fold, to approximately 0.81, after reacting with NO . The spectra of the NO adduct of DAF-FM are independent of pH above pH 5.5 .Scientific Research Applications
Probe for Nitric Oxide
- Specificity for Nitric Oxide : 4-Amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) has been evaluated for its specificity as a probe for nitric oxide in in vitro systems. It's fairly specific for nitric oxide, but potential artifacts include its autoxidation and oxidation by superoxide and peroxyl radicals (Balcerczyk et al., 2005).
Nitric Oxide Synthase Inhibitors Screening
- Fluorimetric Screening Method : DAF-FM-DA is used in a 96 well plate format to quantify nitric oxide using a multimode reader. This method is effective for screening nitric oxide synthase (NOS) inhibitors in cell lines, offering simplicity, adaptability, and time efficiency (Agrawal et al., 2019).
Intracellular NO Detection
- Improved Sensitivity and Stability : DAF-FM is popular for detecting intracellular nitric oxide production due to its improved sensitivity, pH stability, and resistance to photobleaching. It requires additional controls for accurate analysis due to the possibility of reaction with other molecules leading to different fluorescent products (Cortese-Krott et al., 2012).
Monitoring Changes in Nitric Oxide Production
- Microfluidic Device for Single Cell Analysis : A microfluidic device integrates cell transport, lysis, injection, electrophoretic separation, and fluorescence detection, using DAF-FM DA as a fluorescent marker. It allows for the analysis of changes in nitric oxide production in single cells, such as T-lymphocytes (Metto et al., 2013).
Determination of Nitrite in Food Products
- Spectrofluorimetric Method for Nitrite Determination : DAF-FM DA reacts with nitrite in acidic medium to form a highly fluorescent reagent, useful for determining trace amounts of nitrite in food products. The method is sensitive, selective, and has been successfully applied to real food samples (Wang et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-Amino-5-methylamino-2’,7’-difluorescein is nitric oxide (NO) within cells . Nitric oxide is a critical signaling molecule in the body that helps with various physiological and pathological processes.
Mode of Action
4-Amino-5-methylamino-2’,7’-difluorescein is essentially nonfluorescent until it reacts with nitric oxide to form a fluorescent benzotriazole . This reaction allows the detection and quantification of low concentrations of nitric oxide in cells .
Biochemical Pathways
The interaction of 4-Amino-5-methylamino-2’,7’-difluorescein with nitric oxide affects the nitric oxide signaling pathway. The resulting fluorescent benzotriazole can be detected, allowing for the visualization and quantification of nitric oxide production in cells .
Pharmacokinetics
4-Amino-5-methylamino-2’,7’-difluorescein diacetate, a cell-permeant form of the compound, passively diffuses across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form by non-specific esterases . This property impacts the bioavailability of the compound within cells.
Result of Action
The result of the action of 4-Amino-5-methylamino-2’,7’-difluorescein is the formation of a fluorescent benzotriazole when it reacts with nitric oxide . This fluorescence can be detected by any instrument that can detect fluorescein, including flow cytometers, microscopes, fluorescent microplate readers, and fluorometers .
Action Environment
The action of 4-Amino-5-methylamino-2’,7’-difluorescein can be influenced by environmental factors. For instance, buffers containing bovine serum albumin (BSA) and phenol red may affect the fluorescence and should be used with caution . Furthermore, the fluorescence quantum yield of the compound increases significantly after reacting with nitric oxide .
Future Directions
DAF-FM is a more sensitive reagent for NO than is DAF-2 (NO detection limit for DAF-FM is approximately 3 nM versus approximately 5 nM for DAF-2) . It is widely used in various biological analyses, including the assessment of NO production in transaldolase-deficient lymphoblasts by flow cytometry, detection of NO accumulation in embryonic cortical neurons following neurotrophin stimulation, in vivo imaging of NO in zebrafish, intravital microscopic detection of NO generation associated with angiogenesis in mice, and quantitation of ATP-induced NO release in rabbit platelets . Its use in these and other applications will likely continue to expand in the future.
Biochemical Analysis
Biochemical Properties
4-Amino-5-methylamino-2’,7’-difluorescein interacts with nitric oxide (NO) in biochemical reactions . When it reacts with NO, it forms a fluorescent benzotriazole . This interaction allows for the detection and quantification of low concentrations of NO .
Cellular Effects
4-Amino-5-methylamino-2’,7’-difluorescein has significant effects on various types of cells and cellular processes. It is used to assess NO production in transaldolase-deficient lymphoblasts by flow cytometry . It is also used to detect NO accumulation in embryonic cortical neurons following neurotrophin stimulation .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-5-methylamino-2’,7’-difluorescein involves its reaction with NO to form a fluorescent benzotriazole . This reaction allows for the detection and quantification of NO, providing a sensitive method for NO research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-5-methylamino-2’,7’-difluorescein can change over time. The fluorescence quantum yield of DAF-FM is ∼0.005, but increases about 160-fold, to ∼0.81, after reacting with NO .
Dosage Effects in Animal Models
The effects of 4-Amino-5-methylamino-2’,7’-difluorescein can vary with different dosages in animal models. For instance, it is used for in vivo imaging of NO in zebrafish .
Metabolic Pathways
4-Amino-5-methylamino-2’,7’-difluorescein is involved in the nitric oxide (NO) pathway . It reacts with NO, a crucial biological messenger, leading to the formation of a fluorescent benzotriazole .
Transport and Distribution
4-Amino-5-methylamino-2’,7’-difluorescein diacetate is cell permeant and passively diffuses across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form .
Subcellular Localization
The subcellular localization of 4-Amino-5-methylamino-2’,7’-difluorescein is influenced by its ability to passively diffuse across cellular membranes . Once inside the cell, it is converted to a cell-impermeant form .
Properties
IUPAC Name |
7-amino-2',7'-difluoro-3',6'-dihydroxy-6-(methylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O5/c1-25-13-3-2-8-18(19(13)24)20(28)30-21(8)9-4-11(22)14(26)6-16(9)29-17-7-15(27)12(23)5-10(17)21/h2-7,25-27H,24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCILWNOLHJCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)F)O)O)F)OC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439837 | |
Record name | DAF-FM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254109-20-1 | |
Record name | DAF-FM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 254109-20-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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